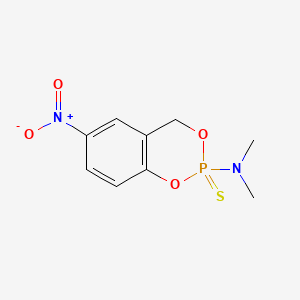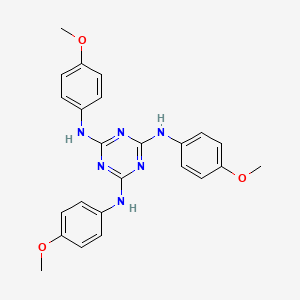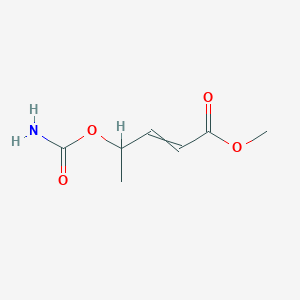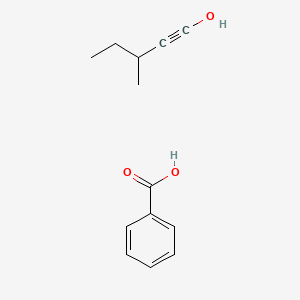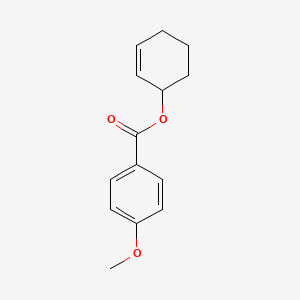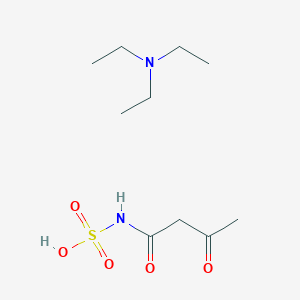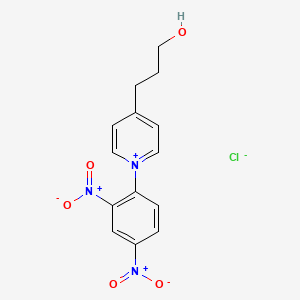
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride is a synthetic organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium ring substituted with a 2,4-dinitrophenyl group and a 3-hydroxypropyl group. It is commonly used in various chemical and biological research applications due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride typically involves the following steps:
Nitration of Phenyl Ring: The starting material, phenylpyridine, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 4 positions of the phenyl ring.
Alkylation: The nitrated product is then subjected to alkylation with 3-chloropropanol in the presence of a base such as potassium carbonate. This step introduces the 3-hydroxypropyl group to the pyridine ring.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with methyl chloride to form the pyridinium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in ethanol.
Major Products
Oxidation: Formation of 1-(2,4-Dinitrophenyl)-4-(3-oxopropyl)pyridin-1-ium chloride.
Reduction: Formation of 1-(2,4-Diaminophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride.
Substitution: Formation of 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium hydroxide or other substituted products.
科学研究应用
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridine
- 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridinium bromide
- 1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridinium iodide
Uniqueness
1-(2,4-Dinitrophenyl)-4-(3-hydroxypropyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both nitro and hydroxyl groups allows for diverse chemical transformations, making it a versatile compound in research and industrial applications.
属性
CAS 编号 |
104642-50-4 |
|---|---|
分子式 |
C14H14ClN3O5 |
分子量 |
339.73 g/mol |
IUPAC 名称 |
3-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]propan-1-ol;chloride |
InChI |
InChI=1S/C14H14N3O5.ClH/c18-9-1-2-11-5-7-15(8-6-11)13-4-3-12(16(19)20)10-14(13)17(21)22;/h3-8,10,18H,1-2,9H2;1H/q+1;/p-1 |
InChI 键 |
YYCMDQUGRJBHMJ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)CCCO.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
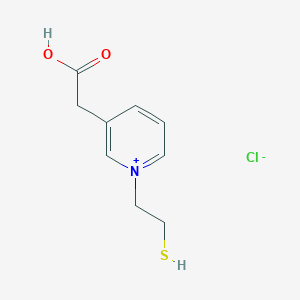
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)
